1-[(5-Bromothiophen-2-yl)methyl]-4-chloro-1H-pyrazol-3-amine
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Overview
Description
1-[(5-Bromothiophen-2-yl)methyl]-4-chloro-1H-pyrazol-3-amine is a synthetic compound characterized by its unique structure, which includes a bromothiophene moiety and a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(5-Bromothiophen-2-yl)methyl]-4-chloro-1H-pyrazol-3-amine typically involves the following steps:
Formation of the Bromothiophene Intermediate: The initial step involves the bromination of thiophene to produce 5-bromothiophene.
Final Amination:
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of automated reactors and continuous flow systems to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 1-[(5-Bromothiophen-2-yl)methyl]-4-chloro-1H-pyrazol-3-amine undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom on the thiophene ring can be substituted with various nucleophiles under suitable conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, particularly at the pyrazole ring.
Coupling Reactions: The compound can participate in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form new carbon-carbon bonds.
Common Reagents and Conditions:
Palladium Catalysts: Used in cross-coupling reactions.
Nucleophiles: Employed in substitution reactions.
Oxidizing and Reducing Agents: Utilized in oxidation and reduction reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted thiophene derivatives, while coupling reactions can produce complex biaryl compounds.
Scientific Research Applications
1-[(5-Bromothiophen-2-yl)methyl]-4-chloro-1H-pyrazol-3-amine has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design and development.
Material Science: It is used in the synthesis of advanced materials, such as organic semiconductors and conductive polymers.
Biological Studies: The compound is studied for its biological activity and potential therapeutic applications.
Mechanism of Action
The mechanism of action of 1-[(5-Bromothiophen-2-yl)methyl]-4-chloro-1H-pyrazol-3-amine involves its interaction with specific molecular targets and pathways. The bromothiophene moiety and the pyrazole ring play crucial roles in its binding affinity and activity. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
(5-Bromothiophen-2-yl)methylamine: A related compound with a similar bromothiophene structure.
(5-Bromothiophen-2-yl)methylamine: Another similar compound with a propylamine group.
Uniqueness: 1-[(5-Bromothiophen-2-yl)methyl]-4-chloro-1H-pyrazol-3-amine is unique due to the presence of both the bromothiophene and pyrazole moieties, which confer distinct chemical and biological properties. This combination makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C8H7BrClN3S |
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Molecular Weight |
292.58 g/mol |
IUPAC Name |
1-[(5-bromothiophen-2-yl)methyl]-4-chloropyrazol-3-amine |
InChI |
InChI=1S/C8H7BrClN3S/c9-7-2-1-5(14-7)3-13-4-6(10)8(11)12-13/h1-2,4H,3H2,(H2,11,12) |
InChI Key |
UEAFLLGGYSSXRG-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(SC(=C1)Br)CN2C=C(C(=N2)N)Cl |
Origin of Product |
United States |
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